molecular formula C12H19NO4 B3225643 (1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1250883-76-1

(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3225643
CAS No.: 1250883-76-1
M. Wt: 241.28
InChI Key: XRDRXGVDCVQVPV-MGURRDGZSA-N
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Description

(1R,2S,4S)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid* is a complex organic compound characterized by its bicyclic structure and the presence of a Boc-protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the use of bicyclo[2.2.1]heptane as a starting material, which undergoes various functional group transformations to introduce the carboxylic acid and Boc-protected amine functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

  • Nucleophilic Addition: Reactions often involve Grignard reagents and organolithium compounds .

Major Products Formed: The reactions can yield various products, such as alcohols , amines , carboxylic acids , and esters , depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to engage in further chemical transformations. The bicyclic structure provides rigidity, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

(1R,2S,4S)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid* is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • (1S,4R)-bicyclo[2.2.1]heptane-2-carboxylic acid

  • Bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide

These compounds differ in their stereochemistry and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(2S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDRXGVDCVQVPV-MGURRDGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

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